2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-oxaspiro[35]nonan-1-yl}propanamide is a complex organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1,3-benzodioxole with an appropriate halogenated compound to introduce the benzodioxole moiety. This is followed by the formation of the spirocyclic structure through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antidiabetic activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]pyrimidine
- (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-1-yl)propanamide derivatives
Uniqueness
2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is unique due to its spirocyclic structure combined with the benzodioxole moiety. This unique combination imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-12(24-13-2-3-14-15(10-13)23-11-22-14)17(20)19-16-4-5-18(16)6-8-21-9-7-18/h2-3,10,12,16H,4-9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVKGQNSYKZCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC12CCOCC2)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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